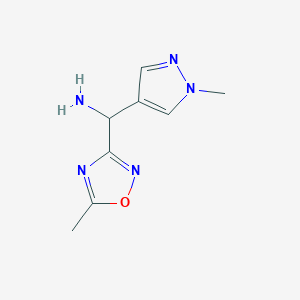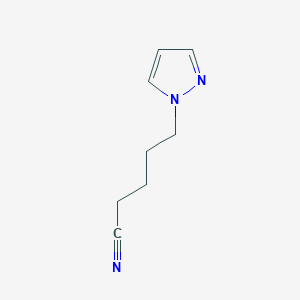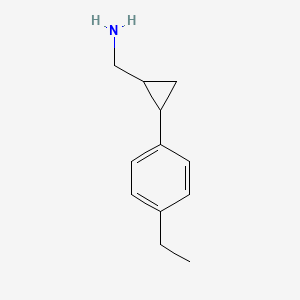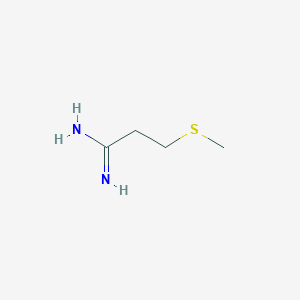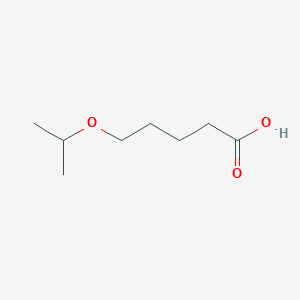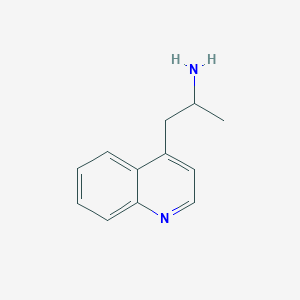
1-(3-Chloro-4-methoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-methylbenzyl)piperazine is a synthetic compound belonging to the piperazine family. Piperazines are a class of chemicals characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes a 3-chloro-4-methylbenzyl group attached to the piperazine ring.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methylbenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of 1-(3-chloro-4-methylbenzyl)piperazine often involves large-scale batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or distillation .
化学反应分析
Types of Reactions: 1-(3-Chloro-4-methylbenzyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding N-oxides or reduced to form secondary amines.
Coupling Reactions: The benzyl group allows for coupling reactions with other aromatic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various alkyl halides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products:
Substitution: Products include various substituted piperazines.
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Studied for its potential therapeutic effects, including its role as a central nervous system stimulant.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 1-(3-chloro-4-methylbenzyl)piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, leading to the modulation of neurotransmitter release. This interaction can result in stimulant effects, making it a compound of interest in neuropharmacology .
相似化合物的比较
1-(3-Chlorophenyl)piperazine (mCPP): Known for its widespread use in research and its presence in illicit tablets.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other piperazines.
1-Benzylpiperazine (BZP): A central nervous system stimulant with a structure similar to 1-(3-chloro-4-methylbenzyl)piperazine .
Uniqueness: 1-(3-Chloro-4-methylbenzyl)piperazine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
属性
分子式 |
C12H17ClN2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC 名称 |
1-[(3-chloro-4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2/c1-10-2-3-11(8-12(10)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI 键 |
SYSXAPORLSZJBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CN2CCNCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


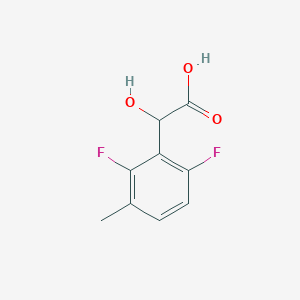
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13534530.png)

